molecular formula C11H16O3 B12904097 2-[(5-Methylfuran-2-yl)methoxy]oxane CAS No. 138590-84-8

2-[(5-Methylfuran-2-yl)methoxy]oxane

Cat. No.: B12904097
CAS No.: 138590-84-8
M. Wt: 196.24 g/mol
InChI Key: BYMRLAXEPBWZBI-UHFFFAOYSA-N
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Description

2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a methoxy group linked to a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran typically involves the following steps:

    Formation of the 5-Methylfuran-2-ylmethanol: This can be achieved through the reduction of 5-methylfurfural using a suitable reducing agent such as sodium borohydride.

    Etherification: The 5-methylfuran-2-ylmethanol is then reacted with tetrahydropyran under acidic conditions to form the desired compound. The reaction is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as furanones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the tetrahydropyran moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy tetrahydrofuran: Similar in structure but lacks the furan moiety.

    2,3-Dihydro-5-methylfuran: Contains a furan ring but lacks the tetrahydropyran moiety.

    Tetrahydrofuran derivatives: Various derivatives with different substituents on the tetrahydrofuran ring.

Uniqueness

2-((5-Methylfuran-2-yl)methoxy)tetrahydro-2H-pyran is unique due to the presence of both the furan and tetrahydropyran rings, which confer distinct chemical and biological properties

Properties

CAS No.

138590-84-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methoxy]oxane

InChI

InChI=1S/C11H16O3/c1-9-5-6-10(14-9)8-13-11-4-2-3-7-12-11/h5-6,11H,2-4,7-8H2,1H3

InChI Key

BYMRLAXEPBWZBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)COC2CCCCO2

Origin of Product

United States

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